molecular formula C14H20ClN3 B3099378 2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride CAS No. 1353964-88-1

2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride

Cat. No.: B3099378
CAS No.: 1353964-88-1
M. Wt: 265.78 g/mol
InChI Key: XMDXXXINDYVLIY-UHFFFAOYSA-N
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Description

2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C14H20ClN3 It is a derivative of piperidine, a six-membered heterocyclic amine, and benzonitrile, an aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 3-(aminomethyl)piperidine, is synthesized through the reductive amination of piperidine with formaldehyde and ammonium chloride.

    Coupling with Benzonitrile: The piperidine derivative is then reacted with benzonitrile in the presence of a suitable base, such as sodium hydride, to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine or benzonitrile moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine or benzonitrile derivatives.

Scientific Research Applications

2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is employed in the study of receptor-ligand interactions and the development of new therapeutic agents.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects. The benzonitrile group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Methyl-1-piperidinyl)methyl)benzonitrile
  • 2-(3-Piperidinylmethoxy)benzonitrile
  • 3-(2-(Piperidin-3-yl)ethoxy)benzonitrile hydrochloride

Uniqueness

2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is unique due to its specific combination of piperidine and benzonitrile moieties, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[[3-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c15-8-12-4-3-7-17(10-12)11-14-6-2-1-5-13(14)9-16;/h1-2,5-6,12H,3-4,7-8,10-11,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDXXXINDYVLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2C#N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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